1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)-
Description
1(3H)-Isobenzofuranone derivatives are heterocyclic compounds characterized by a fused benzene and furanone ring system. The compound "1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)-" features a 2,4,6-trimethylphenyl substituent at the 3-position of the isobenzofuranone core.
Key structural features of this compound include:
- Core: Isobenzofuranone (phthalide) scaffold.
- Molecular Formula: Likely C₁₈H₁₈O₂ (inferred from analogs like 3-(2-methylphenyl)-isobenzofuranone, C₁₅H₁₂O₂ ).
Properties
CAS No. |
101596-89-8 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O2/c1-10-8-11(2)15(12(3)9-10)16-13-6-4-5-7-14(13)17(18)19-16/h4-9,16H,1-3H3 |
InChI Key |
RXLGUWLUGZQJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of Phthalaldehydic Acid with Aryl Ketones
One of the most efficient and widely reported methods for synthesizing 3-substituted isobenzofuranones involves the condensation of phthalaldehydic acid (2-carboxybenzaldehyde) with aryl ketones , such as 2,4,6-trimethylacetophenone, under acid catalysis.
- Catalyst and Conditions: Sulfuric acid supported on silica gel (H₂SO₄-SiO₂) is used as a heterogeneous catalyst under solvent-free conditions.
- Temperature: Optimal reaction temperature is around 120 °C.
- Catalyst Amount: 0.05 g of H₂SO₄-SiO₂ per mmol of phthalaldehydic acid provides maximum yield.
- Reaction Mechanism: The reaction proceeds via an aldol condensation between the aldehyde and ketone, followed by intramolecular cyclization (lactonization) to form the isobenzofuranone ring.
Table 1. Effect of Temperature and Catalyst Amount on Yield of 3-(2-oxo-2-phenylethyl) Isobenzofuran-1(3H)-one (model reaction)
| Entry | Temperature (°C) | Catalyst Amount (g) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 100 | 0.05 | 60 | Lower temperature |
| 2 | 120 | 0.05 | 82 | Optimal conditions |
| 3 | 130 | 0.05 | 83 | No significant increase |
| 4 | 120 | 0.10 | 81 | No yield improvement |
| 5 | 120 | 0.00 | 0 | No catalyst, no reaction |
Note: Yields are isolated and purified product yields.
This method has been successfully extended to various aryl ketones, including 2,4,6-trimethylacetophenone, to yield the corresponding 3-(2,4,6-trimethylphenyl) isobenzofuranone derivatives with high efficiency.
Hydroiodination-Triggered Cascade Synthesis
An alternative metal-free approach involves a hydroiodination-triggered cascade reaction starting from 2-ethynylbenzoates.
- Reagents: Iodine (I₂), triphenylphosphine (PPh₃), and water in chloroform.
- Process: The reaction proceeds via desilylation, hydroiodination, cyclization, and reduction in a one-pot sequence.
- Advantages: This method avoids the use of metal catalysts and provides excellent yields of 3-substituted phthalides, including those with bulky aryl substituents like 2,4,6-trimethylphenyl groups.
This cascade reaction is versatile and tolerates various functional groups on the side chain, making it suitable for synthesizing 3-(2,4,6-trimethylphenyl) isobenzofuranone analogs.
Aldol Condensation Using Schiff Base Intermediates
Another synthetic route involves the aldol condensation of glycine Schiff bases with 2-carbomethoxybenzaldehyde derivatives under acidic conditions.
- Catalysts: Acidic media, sometimes combined with bifunctional phase-transfer catalysts for enantioselective synthesis.
- Outcome: This method yields α-amino ester 3-substituted phthalides with good yields and potential for chiral induction.
- Relevance: The 2,4,6-trimethylphenyl substituent can be introduced via appropriate Schiff base precursors or aryl aldehydes.
This approach is particularly useful for synthesizing chiral 3-substituted isobenzofuranones with high enantiomeric excess.
Photochemical Catalysis
Photochemical methods have also been developed for the synthesis of 3-substituted isobenzofuranones.
- Starting Material: Indane-1,2,3-trione derivatives.
- Process: Photochemical irradiation in degassed alcoholic solutions leads to cleavage and rearrangement steps forming 3-alkoxycarbonylphthalides.
- Application: While this method is more specialized, it can be adapted for 3-substituted derivatives with aryl groups such as 2,4,6-trimethylphenyl.
This method offers a novel route under mild conditions without harsh reagents.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | Phthalaldehydic acid + aryl ketone, H₂SO₄-SiO₂, 120 °C, solvent-free | Simple, high yield, reusable catalyst | Requires heating, acid catalyst | 75–85 |
| Hydroiodination Cascade | 2-Ethynylbenzoates + I₂, PPh₃, H₂O, CDCl₃ | Metal-free, one-pot, functional group tolerant | Requires specific substrates | High (80–90) |
| Aldol Condensation with Schiff Base | Glycine Schiff base + 2-carbomethoxybenzaldehyde, acidic conditions | Enantioselective potential | More complex setup, chiral catalysts needed | Moderate to high (60–80) |
| Photochemical Catalysis | Indane-1,2,3-trione, light irradiation, alcoholic solvent | Mild conditions, novel approach | Specialized equipment, substrate scope limited | Moderate (50–70) |
Research Findings and Catalyst Reusability
- The H₂SO₄-SiO₂ catalyst used in acid-catalyzed condensation shows good reusability with only a slight decrease in yield over three cycles (from 82% to 78%).
- The hydroiodination cascade method eliminates the need for metal catalysts, reducing environmental impact and cost.
- Enantioselective synthesis via Schiff base intermediates has been demonstrated with moderate to high enantiomeric excess, expanding the utility of these compounds in asymmetric synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Mesitylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isobenzofuran core or the mesityl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Mesitylisobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Mesitylisobenzofuran-1(3H)-one exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Notes and Limitations
- Data Scarcity : Direct studies on "3-(2,4,6-trimethylphenyl)-" are absent in the provided evidence; comparisons rely on structural analogs.
- Pharmacological Potential: Further research is needed to evaluate this compound’s bioactivity, leveraging insights from NBP and fluorophenyl derivatives.
- Synthetic Challenges : Steric hindrance from the trimethyl group may complicate functionalization at the 3-position.
Biological Activity
1(3H)-Isobenzofuranone, 3-(2,4,6-trimethylphenyl)- (CAS: 101596-89-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and therapeutic applications, particularly focusing on its antidepressant properties and neuroprotective effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| Density | 1.14 g/cm³ |
| Melting Point | 110-113 °C |
| Boiling Point | Not specified |
Synthesis
Recent studies have synthesized various derivatives of isobenzofuranone to explore their biological activities. A notable approach involved the modification of the core structure to enhance pharmacological properties. For instance, a series of derivatives were synthesized and evaluated for their serotonin reuptake inhibition, leading to the identification of several promising candidates .
Antidepressant Effects
Research has highlighted the antidepressant potential of 1(3H)-isobenzofuranone derivatives. A study indicated that certain derivatives exhibited significant serotonin reuptake inhibition in vitro. Particularly, compound 10a demonstrated notable efficacy in vivo, improving depression-like behaviors in chronic restraint stress (CRS) models by increasing serotonin levels in the cortex and enhancing neurotrophic factor expression in the hippocampus .
Key Findings:
- Compound 10a showed:
- Increased levels of serotonin (5-HT) in the cortex.
- Enhanced expression of synaptic proteins such as BDNF (Brain-Derived Neurotrophic Factor) and TrkB (Tropomyosin receptor kinase B).
- Recovery from CRS-induced neuronal damage.
Neuroprotective Properties
The neuroprotective effects of isobenzofuranone derivatives have been explored through various experimental models. The compounds were found to promote neuronal survival and synaptic plasticity, crucial for cognitive functions. The enhancement of BDNF signaling pathways was particularly noted as a mechanism for neuroprotection .
Case Studies
-
Chronic Restraint Stress Model : In experiments using mice subjected to chronic stress, treatment with compound 10a resulted in:
- Significant behavioral improvements.
- Restoration of neurotransmitter balance.
- Upregulation of synaptic proteins associated with neuroplasticity.
- In Vitro Studies : Several derivatives were tested for their ability to inhibit serotonin reuptake, with most compounds showing promising results. Compounds such as 9d and 10c also exhibited favorable profiles regarding addiction potential by interacting minimally with μ-opioid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
